molecular formula C20H12MgN2O7S2 B13767590 Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) CAS No. 67939-69-9

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-)

Cat. No.: B13767590
CAS No.: 67939-69-9
M. Wt: 480.8 g/mol
InChI Key: PUIREPJGDHFPQY-UHFFFAOYSA-L
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Description

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is a complex organic compound that features a naphthalene backbone with azo and hydroxyl functional groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used under controlled conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: Interacts with metal ions, forming stable complexes.

    Pathways Involved: The azo group can undergo redox reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonato(3-))magnesate(1-)
  • Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,3-disulphonato(3-))magnesate(1-)

Uniqueness

Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

67939-69-9

Molecular Formula

C20H12MgN2O7S2

Molecular Weight

480.8 g/mol

IUPAC Name

magnesium;hydron;2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C20H14N2O7S2.Mg/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

PUIREPJGDHFPQY-UHFFFAOYSA-L

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Mg+2]

Origin of Product

United States

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